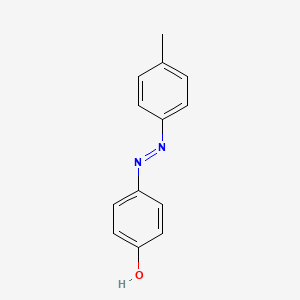











|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]Br.OC1C=CC=CC=1>CC(C)=O>[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][O:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:6][CH:7]=1
|


|
Name
|
|
|
Quantity
|
42.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)N=NC1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
448 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCBr
|
|
Name
|
potassium carbonate anhydride
|
|
Quantity
|
212 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=CC=C1
|
|
Name
|
bromoalkane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
by stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 2 l three-neck flask equipped with a mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
|
Type
|
CUSTOM
|
|
Details
|
insoluble salts were separated by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
removed
|
|
Type
|
CONCENTRATION
|
|
Details
|
The system was concentrated to a volume of about ⅓
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
|
Type
|
TEMPERATURE
|
|
Details
|
When the system was cooled in a freezing chamber
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCCCOC1=CC=C(C=C1)N=NC1=CC=C(C=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |